3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
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Overview
Description
3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
- 3-[(4-Isopropylphenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
What sets 3-[(4-Isopropylphenyl)sulfonyl]-5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N5O2S3 |
---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
10-(4-propan-2-ylphenyl)sulfonyl-7-thiomorpholin-4-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
InChI |
InChI=1S/C20H21N5O2S3/c1-13(2)14-3-5-15(6-4-14)30(26,27)20-19-21-18(24-8-11-28-12-9-24)17-16(7-10-29-17)25(19)23-22-20/h3-7,10,13H,8-9,11-12H2,1-2H3 |
InChI Key |
AKTOTMIOWLFRED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCSCC5 |
Origin of Product |
United States |
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